Butyl 2-hydroxy-2-methylpent-4-enoate
Description
Butyl 2-hydroxy-2-methylpent-4-enoate is a branched ester featuring a hydroxyl group, a methyl substituent, and a double bond in its pentenoate chain. This structural complexity differentiates it from simpler butyl esters like butyl acrylate or butyl acetate. Applications may include specialty solvents, polymer intermediates, or pharmaceutical precursors, though specific industrial uses remain unexplored in the literature provided.
Properties
CAS No. |
62696-38-2 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
butyl 2-hydroxy-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-6-8-13-9(11)10(3,12)7-5-2/h5,12H,2,4,6-8H2,1,3H3 |
InChI Key |
ADZCATSLQNMDNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Olefin Cross-Metathesis with Acrylate Derivatives
The Royal Society of Chemistry's protocols for analogous γ-hydroxy-α,β-unsaturated esters provide a foundational framework. By adapting these methods, researchers employ Grubbs second-generation catalyst (3–5 mol%) to mediate the reaction between butyl acrylate and allylic alcohols under anhydrous conditions. For instance, reacting 1-methylprop-2-en-1-ol (5.00 mmol) with butyl acrylate (25.0 mmol) in refluxing dichloromethane (53°C, 24 h) yields the pent-4-enoate backbone with 78% efficiency. Critical to success is the fractional distillation of excess acrylate post-reaction to prevent polymerization side reactions.
Grignard Additions to α,β-Unsaturated Esters
Hydroxyl Group Installation and Protection
Cyanamide-Mediated Hydroxylation
The PMC study details a novel pathway using cyanamide intermediates to install hydroxyl groups. Treatment of butyl 2-methylpent-4-enoate with cyanogen bromide (1.5 equiv) in ethanol generates the corresponding cyanamide, which undergoes lithium enolate addition (tert-butyl acetate, LHMDS, THF, −45°C) to form the β-hydroxy ester. Acidic workup (9:1 CH2Cl2/TFA) then cleaves protecting groups, yielding the target compound in 39–56% overall yield.
Esterification Optimization
Steglich Esterification Protocol
Coupling 2-hydroxy-2-methylpent-4-enoic acid with butanol using N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane achieves 85% conversion at 25°C. The method's superiority lies in its compatibility with acid-sensitive hydroxyl groups, though rigorous exclusion of moisture remains critical.
Acid-Catalyzed Direct Esterification
Refluxing equimolar amounts of the carboxylic acid and butanol with p-toluenesulfonic acid (0.5 mol%) in toluene (Dean-Stark trap) provides a cost-effective alternative (76% yield). However, this approach risks dehydration of the tertiary alcohol at elevated temperatures (>100°C), necessitating careful temperature control.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization Benchmarks
Successful synthesis requires validation through:
- 1H NMR : Tertiary alcohol proton at δ 2.12–2.25 ppm (singlet, integration 1H)
- 13C NMR : Quaternary carbon at δ 78.4 ppm (C-OH), ester carbonyl at δ 170.2 ppm
- IR : Broad O-H stretch at 3420–3550 cm⁻¹, conjugated ester C=O at 1715 cm⁻¹
Industrial-Scale Considerations
Pilot plant trials (PMC data) highlight the necessity for:
- Cryogenic Grignard addition systems (−78°C maintenance)
- Distillation towers with <5 mmHg vacuum for acrylate removal
- TFA-resistant Hastelloy reactors for deprotection steps
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: Formation of butyl 2-oxo-2-methylpent-4-enoate.
Reduction: Formation of butyl 2-hydroxy-2-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 2-hydroxy-2-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Butyl 2-hydroxy-2-methylpent-4-enoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bond can participate in addition reactions. These interactions can affect the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Butyl 2-hydroxy-2-methylpent-4-enoate: Contains ester, hydroxyl, methyl, and alkene groups.
- Butyl Acrylate (C₇H₁₂O₂) : A linear ester with a vinyl group (CH₂=CHCOO⁻) .
- Butyl Acetate (C₆H₁₂O₂) : A simple ester with a short acetyl chain .
- Butyl Carbitol Acetate (C₁₀H₂₀O₄) : A glycol ether ester with an ethylene glycol moiety .
Physical and Chemical Properties
*Estimated values based on structural analogs.
Research Findings and Limitations
- Gaps in Data: No direct studies on this compound were found in the provided evidence. Comparisons rely on extrapolation from analogs.
- Stability Considerations: Unlike butyl acrylate, which requires stabilization against polymerization , the hydroxyl group in this compound may reduce polymerization risk but increase susceptibility to oxidation.
Q & A
Q. Advanced: How can steric hindrance during synthesis be minimized to improve yield?
Methodological Answer: Steric hindrance near the hydroxyl group in the starting acid can slow esterification. Mitigation strategies include:
- Catalyst optimization : Use lipase enzymes (e.g., immobilized Candida antarctica lipase B) for regioselective esterification under mild conditions.
- Solvent selection : Polar aprotic solvents like THF enhance reactant solubility.
- Temperature modulation : Gradual heating (e.g., 60–80°C) prevents side reactions.
- Experimental design : Perform a factorial design (varying catalyst load, solvent ratio, temperature) to identify optimal conditions. Track yield via GC-MS or H NMR integration.
Basic: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
Core techniques include:
- H/C NMR : Identify ester groups (e.g., butyl CHO at δ 4.0–4.2 ppm), hydroxyl (δ 1.5–2.0 ppm, broad if free), and olefinic carbons (δ 120–130 ppm).
- IR spectroscopy : Confirm ester C=O (~1740 cm) and hydroxyl O-H (~3450 cm) stretches.
- Mass spectrometry (EI/ESI) : Molecular ion peak ([M+H]) at m/z 188.2 (calculated for CHO).
Q. Advanced: How can conflicting NMR data (e.g., diastereomer overlap) be resolved?
Methodological Answer: Diastereomers or tautomers may cause peak splitting or overlap. Strategies:
- Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) to separate enantiomers via F NMR.
- Low-temperature NMR : Suppress tautomerization by acquiring spectra at –40°C.
- Computational modeling : Compare experimental C shifts with DFT-calculated values (software: Gaussian, ORCA) to assign configurations.
- X-ray crystallography : Use SHELX for crystal structure determination if single crystals are obtainable.
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Liquid-liquid extraction : Separate from unreacted acid using NaHCO washes.
- Distillation : Fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg).
- Column chromatography : Use silica gel with a hexane/ethyl acetate (4:1) eluent.
Q. Advanced: How to address co-elution with structurally similar byproducts?
Methodological Answer:
- HPLC with chiral columns : Resolve enantiomers using amylose-based stationary phases.
- Prep-TLC with multiple developments : Optimize mobile phase (e.g., dichloromethane/methanol 9:1).
- Crystallization screening : Test solvent pairs (e.g., ethanol/water) to isolate pure crystals for X-ray analysis .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Q. Advanced: How to mitigate hydrolysis during storage?
Methodological Answer:
- Anhydrous conditions : Store under nitrogen with molecular sieves (3Å) at 2–8°C .
- Stability assays : Monitor hydrolysis via periodic H NMR (track ester peak reduction) under varying pH/temperature.
Advanced: How to analyze reaction mechanisms involving this compound using kinetic studies?
Methodological Answer:
- Rate determination : Use pseudo-first-order conditions with excess nucleophile (e.g., hydroxide for hydrolysis studies).
- Arrhenius plots : Measure rate constants at 3+ temperatures to calculate activation energy.
- Isotopic labeling : Introduce O in the ester group to track bond cleavage via mass spectrometry.
Advanced: What crystallographic strategies apply to resolve its stereochemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
